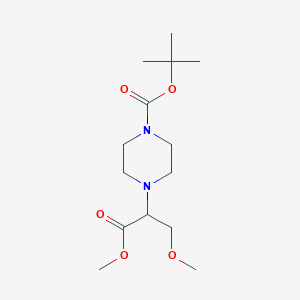
6-(4-Bromophenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-3-pyridinecarboxylic acid is an organic compound that features a bromophenyl group attached to a pyridinecarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-pyridinecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 6-(4-Bromophenyl)-3-pyridinecarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromophenyl)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-3-pyridinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinecarboxylic acid moiety can participate in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Chlorophenyl)-3-pyridinecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
6-(4-Fluorophenyl)-3-pyridinecarboxylic acid: Similar structure but with a fluorine atom instead of bromine.
6-(4-Methylphenyl)-3-pyridinecarboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
6-(4-Bromophenyl)-3-pyridinecarboxylic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance certain interactions and potentially lead to different biological activities .
Propriétés
Formule moléculaire |
C12H8BrNO2 |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
6-(4-bromophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) |
Clé InChI |
MRVZPBNFOXXNKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


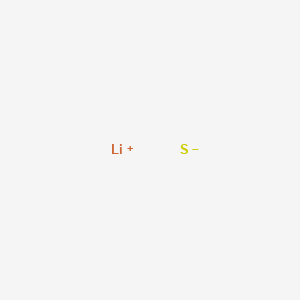
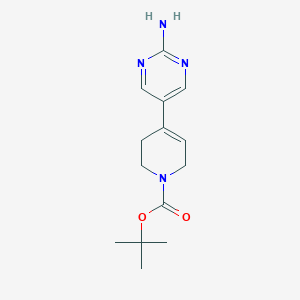
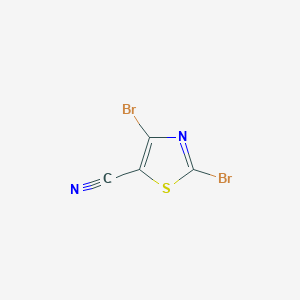
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

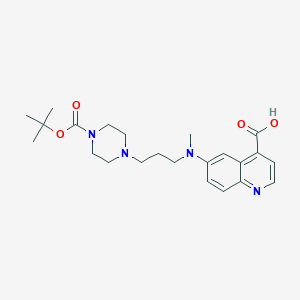
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)

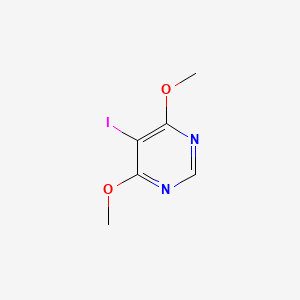
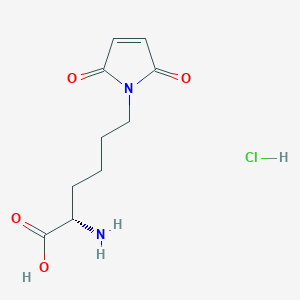
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)

![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
